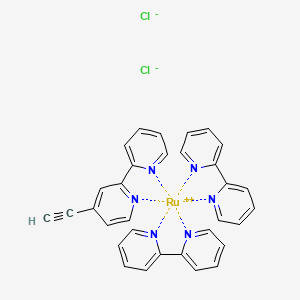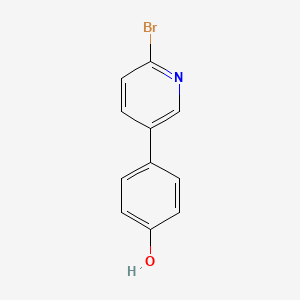![molecular formula C20H14N2O3 B13146018 [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid CAS No. 112734-39-1](/img/structure/B13146018.png)
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: is a chemical compound that features a phenanthroline moiety linked to a phenoxyacetic acid group. Phenanthroline is a heterocyclic organic compound known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid typically involves the reaction of 4-bromophenoxyacetic acid with 1,10-phenanthroline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst, facilitating the coupling reaction .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: can undergo various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the phenanthroline ring, affecting its coordination properties.
Substitution: The phenoxyacetic acid group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like potassium carbonate. Reaction conditions often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenanthroline moiety can yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the phenoxyacetic acid .
Aplicaciones Científicas De Investigación
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid primarily involves its ability to chelate metal ions. This chelation can affect various molecular targets and pathways, including:
Metalloenzymes: Inhibiting or modulating the activity of enzymes that require metal ions for their function.
Metal-Dependent Processes: Interfering with processes that depend on metal ions, such as DNA synthesis and repair.
Comparación Con Compuestos Similares
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: can be compared with other similar compounds, such as:
1,10-Phenanthroline: A simpler compound that also forms stable metal complexes but lacks the phenoxyacetic acid group.
2,2’-Bipyridine: Another chelating ligand with similar coordination properties but different structural features.
Phenanthrene: A hydrocarbon similar to phenanthroline but without nitrogen atoms, making it less effective as a ligand.
The uniqueness of This compound lies in its combination of the phenanthroline moiety with the phenoxyacetic acid group, providing distinct chemical and biological properties .
Propiedades
Número CAS |
112734-39-1 |
|---|---|
Fórmula molecular |
C20H14N2O3 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
2-[4-(1,10-phenanthrolin-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C20H14N2O3/c23-18(24)12-25-15-6-3-13(4-7-15)16-9-11-22-20-17(16)8-5-14-2-1-10-21-19(14)20/h1-11H,12H2,(H,23,24) |
Clave InChI |
JXHNNEZYILNGEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=NC=CC(=C3C=C2)C4=CC=C(C=C4)OCC(=O)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B13145935.png)





![2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-](/img/structure/B13145957.png)



![9,10-Anthracenedione, 1-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-](/img/structure/B13145980.png)
![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride](/img/structure/B13145988.png)


